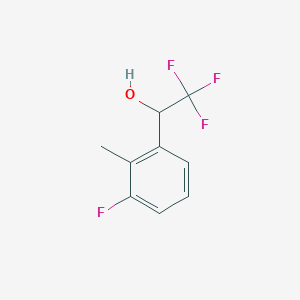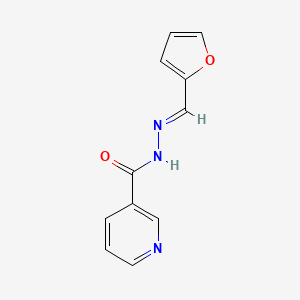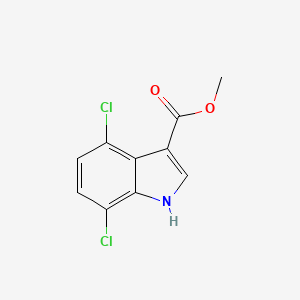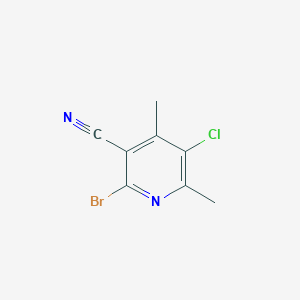
7-Bromo-2-(3-chloropropyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ブロモ-2-(3-クロロプロピル)キナゾリンは、分子式C11H10BrClN2、分子量285.57 g/molの化学化合物です。これは、有用な研究用化学物質であり、さまざまな化学合成における構成要素として頻繁に使用されます。この化合物は、キナゾリンコアを特徴としており、これはベンゼン環とピリミジン環が融合した二環式構造です。この構造は、生物学的および薬理学的活性で知られています。
準備方法
合成経路と反応条件
7-ブロモ-2-(3-クロロプロピル)キナゾリンの合成は、通常、2-(3-クロロプロピル)キナゾリンと臭素化剤との反応を伴います。一般的な方法の1つは、アセトニトリルまたはジクロロメタンなどの適切な溶媒の存在下、臭素またはN-ブロモスクシンイミド(NBS)を使用して2-(3-クロロプロピル)キナゾリンを臭素化することです。反応は通常、室温またはわずかに高温で行われ、完全な臭素化を保証します。
工業生産方法
7-ブロモ-2-(3-クロロプロピル)キナゾリンの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成方法の拡大を伴うでしょう。これには、反応条件の最適化、工業グレードの試薬の使用、および効率と収率を向上させるための連続フロー反応器の採用が含まれます。
化学反応の分析
反応の種類
7-ブロモ-2-(3-クロロプロピル)キナゾリンは、さまざまな化学反応を起こす可能性があります。これには、次のものが含まれます。
置換反応: この化合物の臭素原子と塩素原子は、求核置換反応を使用して他の官能基で置換できます。
酸化と還元: この化合物は、特定の条件下で酸化または還元されて、さまざまな誘導体を形成できます。
カップリング反応: より複雑な分子を形成するために、カップリング反応に参加できます。
一般的な試薬と条件
求核置換: アジ化ナトリウム、シアン化カリウム、またはアミンなどの試薬は、置換反応に使用できます。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アジ化ナトリウムによる求核置換は、7-アジド-2-(3-クロロプロピル)キナゾリン を生成します。
4. 科学研究への応用
7-ブロモ-2-(3-クロロプロピル)キナゾリンは、いくつかの科学研究に応用されています。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物学的活性を研究されています。
医学: さまざまな病気における治療薬としての可能性を探る研究が進行中です。
産業: これは、新素材や化学プロセスの開発に使用されています。
科学的研究の応用
7-Bromo-2-(3-chloropropyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
7-ブロモ-2-(3-クロロプロピル)キナゾリンの作用機序には、特定の分子標的と経路との相互作用が含まれます。キナゾリン誘導体は、チロシンキナーゼやヒストン脱アセチル化酵素 など、さまざまな酵素や受容体を阻害することが知られています。これらの相互作用は、増殖、アポトーシス、分化 などの細胞プロセスを調節する可能性があります。
6. 類似の化合物との比較
類似の化合物
6-ブロモキナゾリン誘導体: これらの化合物は類似の構造を持っていますが、臭素原子の位置が異なります。
キノキサリン誘導体: これらの化合物は、類似の二環式構造を持っていますが、窒素原子の位置が異なります。
独自性
7-ブロモ-2-(3-クロロプロピル)キナゾリンは、その独特の置換パターンにより、明確な化学的および生物学的特性を付与するため、独特です。臭素原子と塩素原子の組み合わせにより、さらなる化学修飾のための汎用性の高い中間体となっています。
類似化合物との比較
Similar Compounds
6-Bromoquinazoline Derivatives: These compounds have similar structures but differ in the position of the bromine atom.
Quinoxaline Derivatives: These compounds have a similar bicyclic structure but differ in the nitrogen atom positions.
Uniqueness
7-Bromo-2-(3-chloropropyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms makes it a versatile intermediate for further chemical modifications.
特性
分子式 |
C11H10BrClN2 |
|---|---|
分子量 |
285.57 g/mol |
IUPAC名 |
7-bromo-2-(3-chloropropyl)quinazoline |
InChI |
InChI=1S/C11H10BrClN2/c12-9-4-3-8-7-14-11(2-1-5-13)15-10(8)6-9/h3-4,6-7H,1-2,5H2 |
InChIキー |
WKRHVWBNMLRBTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(N=C2C=C1Br)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)










![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)


